1-cyclopropyl-6-methyl-4-((1-(1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
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Description
1-cyclopropyl-6-methyl-4-((1-(1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has identified several compounds with structural similarities or derivatives of the compound , with investigations into their synthesis and biological activities. For instance, the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents have been explored. These compounds have shown significant antidepressant and nootropic activities, suggesting that the 2-azetidinone skeleton holds potential as a CNS active agent for the development of potent and safe therapeutic agents (Thomas et al., 2016).
Anticancer and Antifibrotic Properties
The discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors outlines the design, synthesis, and anti-proliferative activity of these compounds. Some derivatives demonstrated significant inhibition against various human cancer cell lines, indicating their potential as anticancer agents (Abdel-Rahman et al., 2021). Additionally, novel pirfenidone analogs have been synthesized and evaluated for their antifibrotic activity, with certain compounds exhibiting potent antifibrotic activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).
Antibacterial and Antifungal Activities
The synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone have been reported. These compounds were tested against various bacterial and fungal strains, developing a novel class of antimicrobial agents (Patel & Patel, 2017).
Properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-7-17(8-22(28)26(14)16-3-4-16)30-18-10-25(11-18)23(29)20-12-24(2)21(27)9-19(20)15-5-6-31-13-15/h5-9,12-13,16,18H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYZWWGVAQQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CN(C(=O)C=C4C5=CSC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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